molecular formula C11H9BO4 B2960118 6-Carboxy-2-naphthaleneboronic acid CAS No. 2377607-93-5

6-Carboxy-2-naphthaleneboronic acid

Cat. No. B2960118
CAS RN: 2377607-93-5
M. Wt: 216
InChI Key: UOYRMXZMTPOPCX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including 6-Carboxy-2-naphthaleneboronic acid, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters is another common reaction .

Scientific Research Applications

Biodegradation Pathways of Polycyclic Aromatic Hydrocarbons Studies have investigated the anaerobic biodegradation pathways of naphthalene derivatives, revealing that carboxylation is an initial step in the metabolism of these compounds in sulfate-reducing consortia. The identification of novel naphthalene metabolites, including 2-naphthoic acid and its hydrogenated forms, suggests that after initial carboxylation, naphthalene is sequentially reduced through hydrogenation reactions. This research highlights the environmental relevance of naphthalene derivatives in the bioremediation of polycyclic aromatic hydrocarbons (PAHs) (Zhang, Sullivan, & Young, 2004).

Electrochemical Applications Research into π-extended naphthyl-based dicarboxylate electrodes synthesized by freeze-drying has demonstrated superior electrochemical performances, such as reversible lithium insertion/de-insertion at a redox potential of approximately 0.88 V. This study underscores the potential of naphthalene derivatives in the development of advanced materials for energy storage applications (Fédèle et al., 2014).

Chromatographic Analysis Naphthalene derivatives have been utilized as highly reactive ultraviolet and fluorescent labelling agents for the chromatographic determination of carboxylic acids. The derivatization procedure facilitates the sensitive detection of carboxylic acids in complex samples, such as mouse brain tissue, showcasing the analytical utility of these compounds (Yasaka et al., 1990).

Supramolecular Assembly The adsorption of 2,6-naphthalene-dicarboxylic acid on Ag110 surfaces has been studied, revealing the self-assembly of the adsorbates into one-dimensional chains over mesoscale lengths. This finding is crucial for understanding the molecular interactions and assembly mechanisms on surfaces, with implications for nanotechnology and material science (Schnadt et al., 2008).

Safety and Hazards

Safety data sheets suggest that compounds similar to 6-Carboxy-2-naphthaleneboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-borononaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRMXZMTPOPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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